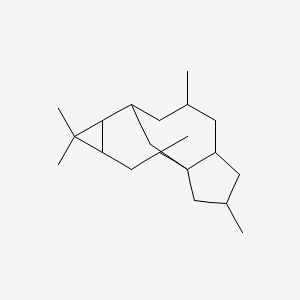
Ingenane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ingenane, also known as this compound, is a useful research compound. Its molecular formula is C20H34 and its molecular weight is 274.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Biological Activities of Ingenane
This compound compounds exhibit a wide range of biological activities, which can be categorized as follows:
- Anti-Cancer Properties : this compound-type diterpenes have shown promising anti-tumor effects. For instance, compounds derived from Euphorbia kansui have demonstrated the ability to inhibit tumor cell proliferation and modulate macrophage polarization, thereby enhancing anti-tumor immunity. The underlying mechanism involves the regulation of PKC-δ and ERK signaling pathways .
- Anti-Inflammatory Effects : Research indicates that this compound compounds can influence immune responses by regulating the balance between M1 and M2 macrophage phenotypes. This modulation is crucial for controlling inflammation and promoting tissue repair .
- Metabolic Regulation : this compound diterpenoids have been found to inhibit adipogenesis and lipogenesis in adipocytes through the activation of AMPK signaling pathways. This suggests their potential role in managing metabolic disorders such as obesity .
Medicinal Applications
The medicinal applications of this compound are broad, with several notable uses:
- Cancer Therapy : this compound compounds are being explored as chemotherapeutic agents due to their ability to sensitize cancer cells to other drugs. Clinical trials have evaluated their effectiveness in enhancing the efficacy of existing cancer treatments .
- Antimicrobial Activity : Some this compound derivatives exhibit antimicrobial properties, making them potential candidates for treating infections such as gonorrhea and intestinal parasites .
- Traditional Medicine : In various cultures, this compound-containing plants have been used in traditional medicine for treating ailments ranging from digestive issues to skin diseases. Their historical use supports ongoing research into their pharmacological benefits .
Case Study 1: Anti-Cancer Mechanisms
A study focusing on Euphorbia kansui highlighted the dual bioactivity of this compound-type diterpenes, which not only inhibited tumor growth but also promoted immune cell activation through macrophage polarization. This research underscores the potential of this compound compounds in developing novel cancer therapies .
Case Study 2: Metabolic Effects
Another investigation into this compound diterpenoids revealed their hypolipidemic effects, suggesting that specific compounds could serve as leads for developing treatments for metabolic disorders. The study emphasized the need for further exploration into the molecular mechanisms underlying these effects .
Data Table: Summary of this compound Applications
| Application Area | Specific Uses | Mechanism/Action |
|---|---|---|
| Anti-Cancer | Tumor inhibition, drug sensitization | Modulation of macrophage polarization, signaling pathways |
| Anti-Inflammatory | Immune modulation | Regulation of M1/M2 macrophage balance |
| Metabolic Regulation | Obesity management | Activation of AMPK signaling pathways |
| Antimicrobial | Treatment of infections | Direct antimicrobial activity |
| Traditional Medicine | Various ailments | Historical use in ethnomedicine |
Future Directions and Research Opportunities
The ongoing research on this compound indicates a promising future for its application in medicine. Areas requiring further investigation include:
- Synthetic Derivatives : The development of semi-synthetic and synthetic this compound derivatives could enhance their efficacy and reduce potential toxicities associated with natural compounds .
- Clinical Trials : More extensive clinical trials are necessary to validate the therapeutic potential of this compound compounds across various medical conditions.
- Mechanistic Studies : Understanding the precise molecular mechanisms through which ingenanes exert their effects will be crucial for optimizing their use in clinical settings.
属性
CAS 编号 |
67707-88-4 |
|---|---|
分子式 |
C20H34 |
分子量 |
274.5 g/mol |
IUPAC 名称 |
3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane |
InChI |
InChI=1S/C20H34/c1-12-6-15-11-20(10-13(2)8-16(20)7-12)14(3)9-17-18(15)19(17,4)5/h12-18H,6-11H2,1-5H3 |
InChI 键 |
JHORJRSRQZDYPZ-UHFFFAOYSA-N |
SMILES |
CC1CC2CC(CC23CC(C1)C4C(C4(C)C)CC3C)C |
规范 SMILES |
CC1CC2CC(CC23CC(C1)C4C(C4(C)C)CC3C)C |
同义词 |
ingenane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















